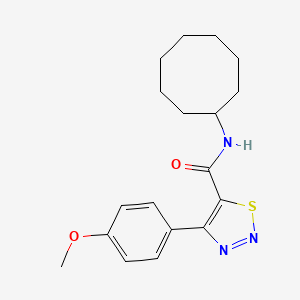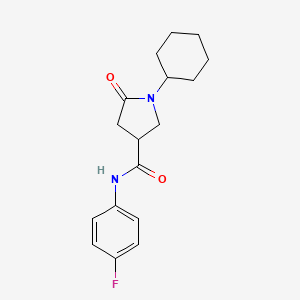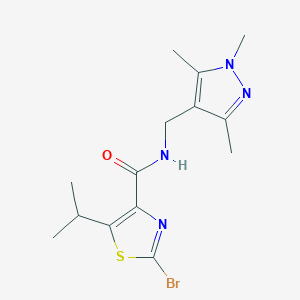
N-Propyltetrahydrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propyltetrahydrofuran-2-carboxamide is an organic compound belonging to the class of carboxamides It features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, with a carboxamide group attached to the second carbon atom The propyl group is attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Propyltetrahydrofuran-2-carboxamide typically involves the reaction of tetrahydrofuran-2-carboxylic acid with propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature.
Industrial Production Methods: For industrial-scale production, the synthesis may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives, depending on the reducing agent used.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-Propyltetrahydrofuran-2-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Due to its structural similarity to certain bioactive molecules, it is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-Propyltetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the tetrahydrofuran ring can interact with hydrophobic pockets within proteins, enhancing its binding affinity. These interactions can lead to the modulation of biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
N-Propyltetrahydrofuran-2-carboxamide can be compared with other similar compounds, such as:
N-Methyltetrahydrofuran-2-carboxamide: Similar structure but with a methyl group instead of a propyl group. It may have different reactivity and biological activity.
N-Ethyltetrahydrofuran-2-carboxamide:
Tetrahydrofuran-2-carboxamide: Lacks the N-alkyl substitution, which can significantly alter its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-propyloxolane-2-carboxamide |
InChI |
InChI=1S/C8H15NO2/c1-2-5-9-8(10)7-4-3-6-11-7/h7H,2-6H2,1H3,(H,9,10) |
InChI Key |
OGCKAWAZXMMQRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[5-(Propan-2-yl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole)](/img/structure/B11029945.png)

![2'-Butyl-{N}-[2-(1{H}-indol-3-YL)ethyl]-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11029955.png)

![4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]butanamide](/img/structure/B11029960.png)
![8-Methoxy-4,4-dimethyl-6-(morpholinomethyl)-1-(phenylimino)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11029973.png)

![3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide](/img/structure/B11029998.png)
![3-(4-fluorophenyl)-11-(4-methylphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one](/img/structure/B11030001.png)
![methyl N-{[2-(2,5-dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate](/img/structure/B11030002.png)

![2-chloro-N-(2-chloro-4-nitrobenzoyl)-4-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11030018.png)
![Ethyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11030023.png)
![N-(4-chlorophenyl)-2-[1-(furan-2-ylmethyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl]acetamide](/img/structure/B11030032.png)
